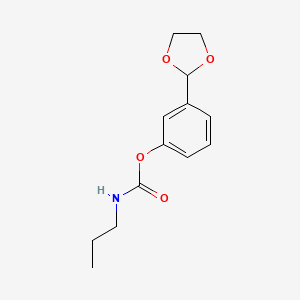
3-(1,3-Dioxolan-2-yl)phenyl propylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,3-Dioxolan-2-yl)phenyl propylcarbamate is an organic compound that features a dioxolane ring attached to a phenyl group, which is further connected to a propylcarbamate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Dioxolan-2-yl)phenyl propylcarbamate typically involves the formation of the dioxolane ring followed by the attachment of the phenyl and propylcarbamate groups. One common method for preparing dioxolanes is the acetalization of aldehydes or ketones with ethylene glycol in the presence of a Brönsted or Lewis acid catalyst . The reaction conditions often include refluxing toluene and the continuous removal of water using a Dean-Stark apparatus .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions is crucial to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods may be employed to enhance production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1,3-Dioxolan-2-yl)phenyl propylcarbamate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Py
Reduction: LiAlH4, NaBH4
Substitution: NaOCH3, NH3
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dioxolane ring may lead to the formation of lactones or related cleavage products .
Applications De Recherche Scientifique
3-(1,3-Dioxolan-2-yl)phenyl propylcarbamate has several scientific research applications:
Chemistry: Used as a protecting group for carbonyl compounds during synthetic transformations.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for bioactive compounds.
Industry: Utilized in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of 3-(1,3-Dioxolan-2-yl)phenyl propylcarbamate involves its interaction with specific molecular targets and pathways. The dioxolane ring can act as a protecting group, preventing unwanted reactions at carbonyl sites . The propylcarbamate moiety may interact with biological targets, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dioxolane: A simpler compound with a similar dioxolane ring structure.
1,3-Dioxane: Another related compound with a six-membered ring structure.
Phenyl propylcarbamate: Lacks the dioxolane ring but shares the phenyl and propylcarbamate groups.
Uniqueness
3-(1,3-Dioxolan-2-yl)phenyl propylcarbamate is unique due to the combination of the dioxolane ring with the phenyl and propylcarbamate groups. This structural arrangement provides distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
61405-72-9 |
|---|---|
Formule moléculaire |
C13H17NO4 |
Poids moléculaire |
251.28 g/mol |
Nom IUPAC |
[3-(1,3-dioxolan-2-yl)phenyl] N-propylcarbamate |
InChI |
InChI=1S/C13H17NO4/c1-2-6-14-13(15)18-11-5-3-4-10(9-11)12-16-7-8-17-12/h3-5,9,12H,2,6-8H2,1H3,(H,14,15) |
Clé InChI |
VKUFPAQWLPJHMA-UHFFFAOYSA-N |
SMILES canonique |
CCCNC(=O)OC1=CC=CC(=C1)C2OCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


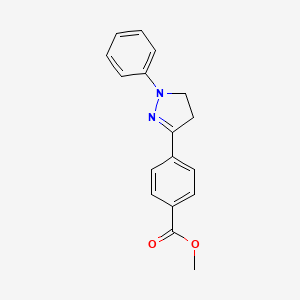


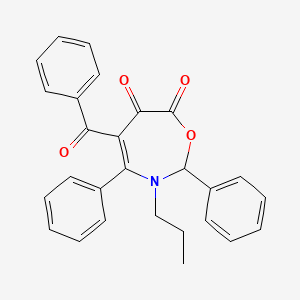

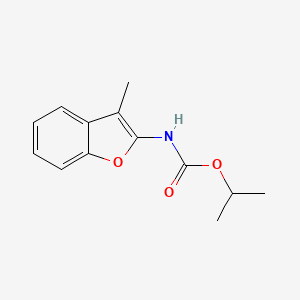
![N,N'-[(Methylazanediyl)di(propane-3,1-diyl)]didocosanamide](/img/structure/B14585917.png)
![1-[(3-Ethynyl-1,1,3,3-tetramethyldisiloxanyl)methyl]piperidine](/img/structure/B14585922.png)
![2,6-Dimethyl-4-[(2-methylphenyl)methyl]phenol](/img/structure/B14585924.png)
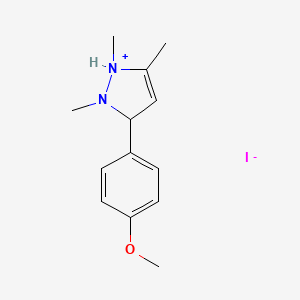
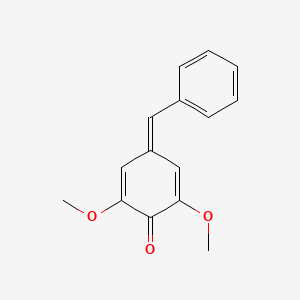
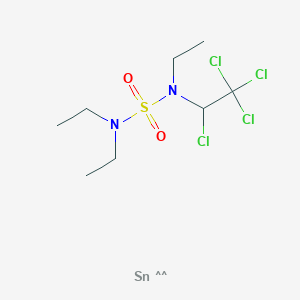
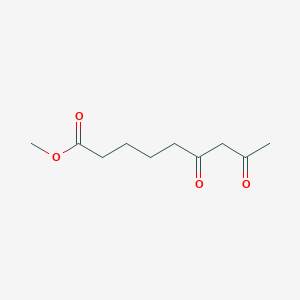
![Morpholine, 4-[6-methylene-2-(1-piperidinylmethyl)-1-cyclohexen-1-yl]-](/img/structure/B14585960.png)
